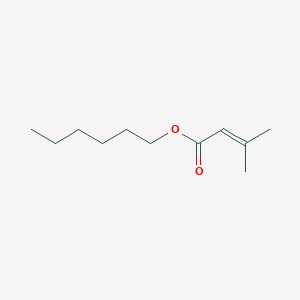

(4-Methoxybenzyl)-trimethyl-silane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Methoxybenzyl alcohol can be prepared by refluxing 2’-Hydroxydihydrochalcone dissolved in ethanol with paraformaldehyde and 50% aqueous diethylamine . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is also described .Molecular Structure Analysis

The molecular structure of related compounds like 4-Methoxybenzyl alcohol has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis

The chemical reactions involving related compounds like 4-Methoxybenzyl alcohol have been studied. For instance, 4-Methoxybenzyl alcohol was used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol has a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C . It is freely soluble in alcohol and diethyl ether but insoluble in water .Applications De Recherche Scientifique

Protecting Group for Silicon Synthesis

- Use as a Protecting Group : The 4-methoxyphenyl group in silane compounds has been utilized as a protecting group in the synthesis of various silicon-containing reagents. These compounds have potential for selective cleavage and silylation applications, contributing to the synthesis of useful chlorosilanes (Popp et al., 2007).

Organic Chemistry and Alkylation

- Alkylating Agent for Thiols and Aryl Ketones : In organic synthesis, 4-methoxybenzyl methyl ether, activated by trimethylsilyl trifluoromethanesulfonate, acts as an alkylating agent. This application is significant in the formation of various organic compounds (Downey et al., 2014).

Lithium-Ion Batteries

- Electrolyte Solvents in Li-ion Batteries : Novel silane compounds have been developed as non-aqueous electrolyte solvents in lithium-ion batteries. These silanes can dissolve various lithium salts, contributing to improved battery performance (Amine et al., 2006).

Materials Science

- Siloxane-Based Photopatternable Monolayers : Siloxane-based monolayers using trimethoxy silane derivatives have been developed for UV light-induced generation of hydroxyl-terminated surfaces. This technology is applicable in microfabrication and material science (Zubkov et al., 2005).

- Silicon-Containing Coatings via Laser-Induced Decomposition : The decomposition of trimethyl(methoxy)silane by laser induction has been explored for the production of silicon-containing coatings. This method is relevant for chemical vapor deposition in material science (Pola et al., 1990).

Surface Modification and Adhesion

- Surface Modification with Silanes : Research has shown the potential of silanes in modifying surfaces, such as for hydrophobic, hydrophilic, or super-hydrophobic properties. This has implications in various industrial and scientific applications (García et al., 2007).

- Silane Adhesion Promoters : Studies have investigated the molecular structures of silanes at interfaces and their role in promoting adhesion in elastomeric materials. This research is crucial for industrial applications where enhanced adhesion is needed (Vázquez et al., 2009).

Fuel Cells

- Anion-Exchange Membranes in Fuel Cells : Silane compounds have been used in the preparation of anion-exchange membranes for potential use in fuel cells, demonstrating the versatility of silanes in energy technologies (Wu et al., 2008).

Safety And Hazards

Orientations Futures

There is ongoing research into the synthesis and applications of 4-Methoxybenzyl esters in organic synthesis . This research is focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

Propriétés

IUPAC Name |

(4-methoxyphenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNOHWUDLGWICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452117 | |

| Record name | (4-Methoxybenzyl)-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-trimethyl-silane | |

CAS RN |

17988-20-4 | |

| Record name | (4-Methoxybenzyl)-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)